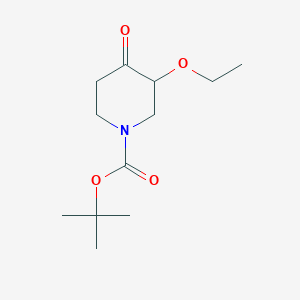

Tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate

説明

Tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate is a chemical compound with the CAS Number: 1171127-44-8 . It has a molecular weight of 243.3 . The compound is in liquid form and is stored at room temperature . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H21NO4/c1-5-16-10-8-13 (7-6-9 (10)14)11 (15)17-12 (2,3)4/h10H,5-8H2,1-4H3 . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 243.3 .科学的研究の応用

Stereoselective Syntheses

One study demonstrates the use of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives in the stereoselective synthesis of tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates through reactions with L-selectride. These processes underline the potential of these compounds in creating stereochemically complex structures with high yield and specificity (Boev et al., 2015).

Intermediate in Synthesis of Protein Tyrosine Kinase Inhibitors

Another application involves the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate as an important intermediate for creating novel protein tyrosine kinase Jak3 inhibitors. This process highlights an efficient approach for synthesizing such compounds starting from readily available reagents, showcasing the compound's role in drug discovery and development (Chen Xin-zhi, 2011).

Synthesis and Characterization of Schiff Base Compounds

The compound has also been used as a starting material for the synthesis and characterization of Schiff base compounds. These Schiff bases, derived from tert-butyl 4-oxopiperidine-1-carboxylate, demonstrate significant chemical versatility, allowing for further applications in the development of novel materials and molecules (Çolak et al., 2021).

Creation of Piperidine Derivatives Fused with Oxygen Heterocycles

Research also explores the creation of piperidine derivatives fused with oxygen heterocycles, starting from tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone. This work emphasizes the compound's utility in generating new cyclic structures, which could have implications in medicinal chemistry and the synthesis of bioactive molecules (Moskalenko & Boev, 2014).

Safety and Hazards

作用機序

Remember to handle all chemicals with appropriate safety measures. According to the safety information, this compound has hazard statements H315, H319, H335 which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

特性

IUPAC Name |

tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-5-16-10-8-13(7-6-9(10)14)11(15)17-12(2,3)4/h10H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQGFRRMJROYVKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CN(CCC1=O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(benzotriazol-1-ylmethyl)pyridin-2-ylidene]benzamide](/img/structure/B2589672.png)

![methyl 3-(5-amino-1,3,6-trioxo-3,3a-dihydro-1H-chromeno[4',3':4,5]thiopyrano[2,3-c]pyrrol-2(6H,11bH,11cH)-yl)-4-methoxybenzoate](/img/structure/B2589673.png)

![N-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2589679.png)

![(4-(Dimethylamino)phenyl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2589688.png)

![8-methoxy-3-methyl-2-[(2-methylbenzyl)sulfanyl]-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2589690.png)